1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose
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Overview
Description
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose: is a complex carbohydrate derivative. It is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions. The compound is characterized by its multiple acetyl and benzoyl protective groups, which make it a valuable intermediate in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose typically involves the protection of hydroxyl groups in galactopyranose and fucopyranosyl units. The process generally includes:
Acetylation: The hydroxyl groups of D-galactopyranose are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Benzoylation: The hydroxyl groups of a-L-fucopyranosyl are benzoylated using benzoyl chloride in the presence of a base such as pyridine.
These steps are carried out under controlled conditions to ensure selective protection of the hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose can undergo several types of chemical reactions:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Glycosylation: The compound can participate in glycosylation reactions to form glycosidic bonds with other carbohydrate units or aglycones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Glycosylation: Common reagents include glycosyl donors like trichloroacetimidates and catalysts such as boron trifluoride etherate.
Major Products
Hydrolysis: The major products are the deprotected sugars, D-galactopyranose and a-L-fucopyranosyl.
Glycosylation: The major products are glycosides formed by the linkage of the carbohydrate units.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The protective groups (acetyl and benzoyl) are removed under specific conditions to expose the reactive hydroxyl groups, which then participate in the formation of glycosidic bonds. This process is crucial in the synthesis of complex carbohydrates and glycoconjugates, which are important in various biological functions and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: Another acetylated sugar derivative used in glycosylation reactions.
2,3,4,6-Tetra-O-benzoyl-D-galactopyranose: A benzoylated sugar derivative with similar protective groups.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-a-L-fucopyranosyl)-D-galactopyranose is unique due to its combination of acetyl and benzoyl protective groups, which provide selective protection and deprotection strategies. This makes it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates, offering more flexibility in synthetic routes compared to compounds with only acetyl or benzoyl groups .
Properties
Molecular Formula |
C41H42O17 |
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Molecular Weight |
806.8 g/mol |
IUPAC Name |
[4,5-dibenzoyloxy-2-methyl-6-[2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C41H42O17/c1-22-31(55-37(46)27-15-9-6-10-16-27)33(56-38(47)28-17-11-7-12-18-28)35(57-39(48)29-19-13-8-14-20-29)40(50-22)58-36-34(52-25(4)44)32(51-24(3)43)30(21-49-23(2)42)54-41(36)53-26(5)45/h6-20,22,30-36,40-41H,21H2,1-5H3 |
InChI Key |
GIVZWLZTZAUPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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